molecular formula C10H19NO2 B1379317 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine CAS No. 1803599-07-6

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine

Cat. No.: B1379317
CAS No.: 1803599-07-6
M. Wt: 185.26 g/mol
InChI Key: JUKJNEUBOWFVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxy-7-oxaspiro[3.5]nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJNEUBOWFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Bioisosteric Replacement with 7-Oxaspiro[3.5]nonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic methodology for 7-oxaspiro[3.5]nonan-1-amine , a high-value sp3-rich building block for modern drug discovery.

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists increasingly turn to rigid, three-dimensional scaffolds to improve physicochemical properties and intellectual property (IP) novelty. 7-oxaspiro[3.5]nonan-1-amine represents a strategic bioisostere for cyclohexylamine , 4-aminotetrahydropyran , and morpholine derivatives. By fusing a cyclobutane ring to a tetrahydropyran core via a spiro junction, this scaffold introduces precise vector constraints, lowers lipophilicity (LogD) relative to carbocycles, and blocks metabolic soft spots, offering a superior alternative to flexible alkyl chains or planar aromatic rings.

Physicochemical Profile & Bioisosteric Rationale

Structural Analysis

The 7-oxaspiro[3.5]nonan-1-amine scaffold consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring.

  • The "7-oxa" moiety: An ether oxygen located para to the spiro center in the six-membered ring reduces lipophilicity (LogP) and acts as a hydrogen bond acceptor (HBA).

  • The "1-amino" moiety: An amine group situated on the cyclobutane ring, adjacent to the spiro center (alpha-position), providing a distinct exit vector compared to equatorial/axial amines on cyclohexane.

Comparative Properties (In Silico)

The following table contrasts the spiro scaffold with common analogs it replaces.

PropertyCyclohexylamine4-Aminotetrahydropyran7-Oxaspiro[3.5]nonan-1-amine Impact
Formula C6H13NC5H11NOC8H15NO Increased MW (+26-40 Da)
ClogP ~1.2~ -0.3~ 0.4 Balanced lipophilicity
Fsp3 1.01.01.0 Maintains high 3D character
TPSA 26 Ų35 Ų35 Ų Similar polar surface area
Conformational Entropy High (Chair flips)ModerateLow (Rigid) Reduced entropic penalty upon binding
Strategic Advantages
  • Vector Control: The spiro-cyclobutane locks the amine substituent into a specific orientation relative to the ether oxygen. Unlike 4-aminotetrahydropyran, where the amine can toggle between axial and equatorial positions, the spiro-amine is conformationally restricted, potentially enhancing selectivity for the target binding pocket.

  • Metabolic Stability: The spiro quaternary center prevents oxidative metabolism at the carbon linking the two rings. Furthermore, the cyclobutane ring is generally more metabolically robust than flexible alkyl chains prone to CYP450 oxidation.

  • Solubility: The ether oxygen lowers the LogP compared to the all-carbon spiro[3.5]nonane, improving aqueous solubility—a critical parameter for oral bioavailability.

Synthetic Methodology

The synthesis of 7-oxaspiro[3.5]nonan-1-amine is not trivial due to the formation of the quaternary spiro center. The most robust route employs a [2+2] cycloaddition strategy starting from commercially available tetrahydro-4H-pyran-4-one .

Retrosynthetic Analysis
  • Target: 7-oxaspiro[3.5]nonan-1-amine

  • Intermediate: 7-oxaspiro[3.5]nonan-1-one (Spiro-ketone)

  • Key Step: Dichloroketene [2+2] cycloaddition to an exocyclic alkene.

  • Starting Material: Tetrahydro-4H-pyran-4-one.

Detailed Protocol
Step 1: Wittig Olefination

Objective: Convert the ketone to an exocyclic methylene group.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Procedure:

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0°C.
      
    • Add

      
       (1.2 equiv) portion-wise to generate the ylide (bright yellow). Stir for 30 min.
      
    • Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with diethyl ether, dry over 
      
      
      
      , and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).
    • Product: 4-Methylenetetrahydro-2H-pyran.

Step 2: [2+2] Cycloaddition

Objective: Construct the spiro-cyclobutane ring.

  • Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn-Cu) or Zn dust, DME (Dimethoxyethane).

  • Procedure:

    • Dissolve 4-methylenetetrahydro-2H-pyran (1.0 equiv) in anhydrous DME.

    • Add Zn-Cu couple (2.0 equiv).

    • Add Trichloroacetyl chloride (1.2 equiv) dropwise over 1 hour under reflux or sonication (to generate dichloroketene in situ).

    • Mechanism: The dichloroketene undergoes a [2+2] cycloaddition with the alkene to form a spiro-dichlorocyclobutanone.

    • Workup: Filter off solids, concentrate filtrate, and purify quickly (intermediate can be unstable).

    • Product: 1,1-Dichloro-7-oxaspiro[3.5]nonan-2-one (Note: Numbering changes in intermediate; ketone is on the 4-ring).

Step 3: Dechlorination

Objective: Remove the chlorine atoms to yield the parent spiro-ketone.

  • Reagents: Zinc dust, Acetic acid (AcOH).

  • Procedure:

    • Dissolve the dichloro-ketone in glacial acetic acid.

    • Add Zn dust (5.0 equiv) and heat to 60°C for 2 hours.

    • Workup: Filter, neutralize with

      
      , extract with DCM.
      
    • Product: 7-oxaspiro[3.5]nonan-1-one .

Step 4: Reductive Amination

Objective: Install the amine at position 1.

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol.
  • Procedure:

    • Dissolve 7-oxaspiro[3.5]nonan-1-one in MeOH.

    • Add

      
       (10 equiv) and stir for 30 min to form the imine in situ.
      
    • Add

      
       (1.5 equiv) and stir at RT overnight.
      
    • Workup: Acidify to pH 2, wash with ether (remove non-basic impurities), basify aqueous layer to pH 12, extract with DCM.

    • Product: 7-oxaspiro[3.5]nonan-1-amine .

Visualization of Synthesis & Logic

Synthetic Pathway Diagram

The following diagram illustrates the critical "Exit Vector" logic and the synthetic flow.

Synthesis Start Tetrahydro-4H-pyran-4-one (C5H8O2) Step1 Wittig Olefination (Ph3PCH3Br, tBuOK) Start->Step1 Inter1 4-Methylene-THP (Exocyclic Alkene) Step1->Inter1 Step2 [2+2] Cycloaddition (Cl3CCOCl, Zn) Inter1->Step2 Inter2 Spiro-Dichloroketone Step2->Inter2 Step3 Dechlorination (Zn, AcOH) Inter2->Step3 Inter3 7-Oxaspiro[3.5]nonan-1-one Step3->Inter3 Step4 Reductive Amination (NH4OAc, NaBH3CN) Inter3->Step4 Final 7-Oxaspiro[3.5]nonan-1-amine (Target Bioisostere) Step4->Final

Caption: Step-by-step synthetic route from commercial pyranone to the spiro-amine target.

Decision Tree: When to Use This Scaffold

DecisionTree Problem Drug Design Challenge: Poor Metabolic Stability or IP Crowding Q1 Is the current scaffold a Cyclohexylamine or Piperidine? Problem->Q1 Q2 Is Lipophilicity (LogP) too high? Q1->Q2 Yes Sol1 Use Spiro[3.3]heptane (Smaller, lower MW) Q1->Sol1 No (Scaffold is smaller) Sol2 Use 7-Oxaspiro[3.5]nonan-1-amine (Lowers LogP, Rigid Vector) Q2->Sol2 Yes (Need lower LogP) Sol3 Use Spiro[3.5]nonan-1-amine (All carbon, higher LogP) Q2->Sol3 No (LogP is fine)

Caption: Decision logic for selecting the 7-oxaspiro[3.5]nonan-1-amine scaffold.

Application Guidelines

"Exit Vector" Engineering

In kinase inhibitors or GPCR ligands, the orientation of the solubilizing amine is critical.

  • Standard Cyclohexane: The amine exists in equilibrium between axial (vertical) and equatorial (horizontal) vectors.

  • Spiro-Cyclobutane: The amine at position 1 is held in a "puckered" conformation. This creates a unique vector that is neither purely axial nor equatorial relative to the pyran ring, allowing the molecule to access sub-pockets that standard rings cannot reach.

Handling Stereochemistry

The 1-amine creates a chiral center at C1.

  • Recommendation: Separate enantiomers early using Chiral SFC (Supercritical Fluid Chromatography).

  • Why? Biological activity often resides in a single enantiomer. The rigid spiro nature amplifies the spatial difference between the (R) and (S) enantiomers compared to flexible chains.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

Methodological & Application

Application Note: Strategic Incorporation of 3-Ethoxy-7-Oxaspiro[3.5]nonane into DNA-Encoded Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The integration of spirocyclic scaffolds, such as 3-ethoxy-7-oxaspiro[3.5]nonane , into DNA-Encoded Libraries (DEL) represents a strategic shift from traditional "flat" aromatic chemistry toward high-Fsp³ chemical space. This specific scaffold offers a unique combination of a rigid spiro[3.5] geometry and an ether-functionalized tetrahydropyran ring, providing optimized metabolic stability and solubility while maintaining a compact vector for substituent display.

This guide details the technical protocols for incorporating derivatives of this core (specifically focusing on amine or carboxylic acid handles) into a DEL synthesis workflow. It addresses the specific challenges of steric bulk associated with the cyclobutane interface and ensures DNA integrity during coupling.

Key Physicochemical Advantages
PropertyImpact on Library Quality
High Fsp³ Fraction Increases "3-dimensionality," improving target selectivity and solubility compared to flat aromatics.
Spiro-Constraint Locks substituents in specific vectors, reducing entropy penalties upon binding.
Ether Functionality The 3-ethoxy group acts as a weak H-bond acceptor, modulating lipophilicity (LogD) without introducing donor groups that might hinder permeability.

Chemical Compatibility & Design Strategy

The Challenge of Sterics

The spiro[3.5]nonane system possesses significant steric bulk near the spiro-center. When coupling this building block (BB) to a DNA-tagged headpiece, standard kinetic assumptions may fail.

  • Observation: Reaction rates for amide coupling at positions adjacent to the spiro-ring (e.g., position 1 of the cyclobutane) are approximately 3-5x slower than linear aliphatic amines.

  • Solution: Protocols must utilize high-efficiency coupling agents (DMT-MM or HOAt/EDC) and extended reaction times, rather than harsh temperature increases which jeopardize DNA.

Library Design Placement

We recommend positioning this scaffold in Cycle 2 or Cycle 3 of a split-and-pool synthesis.

  • As a Core (Cycle 1): Requires a bifunctional derivative (e.g., amino-acid).

  • As a Capping Unit (Final Cycle): Ideal for mono-functional derivatives to probe hydrophobic pockets.

Visualizing the Workflow

The following diagram outlines the decision logic and workflow for incorporating this scaffold, ensuring Quality Control (QC) checkpoints are met before pooling.

DEL_Workflow Start DNA-Tagged Precursor (Cycle N-1) Check_Handle Identify Functional Handle (Amine vs Acid) Start->Check_Handle Branch_Amine Amine Derivative (Use Carboxyl-DNA) Check_Handle->Branch_Amine BB is Amine Branch_Acid Acid Derivative (Use Amino-DNA) Check_Handle->Branch_Acid BB is Acid Reaction DNA-Compatible Coupling (DMT-MM / Borate Buffer) Branch_Amine->Reaction Branch_Acid->Reaction Purification Ethanol Precipitation & Wash Reaction->Purification QC_Step QC: LC-MS & DNA Integrity Purification->QC_Step Pool Pool for Next Cycle QC_Step->Pool Conversion >85% Fail Troubleshoot: Steric Hindrance/pH QC_Step->Fail Conversion <85% Fail->Reaction Retry w/ HOAt

Caption: Logical workflow for incorporating spirocyclic building blocks, emphasizing handle identification and QC gates.

Detailed Experimental Protocols

Materials & Reagents
  • Scaffold: 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine (Example amine derivative) or corresponding carboxylic acid.

  • DNA Headpiece: Double-stranded DNA with a specific 5' overhang (encoding region) and a reactive linker (Amine or Carboxyl).

  • Coupling Agent: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

  • Buffer: 250 mM Borate Buffer (pH 9.4) or 500 mM HEPES (pH 8.0).

  • Solvent: Molecular Biology Grade Water / DMSO.

Protocol A: Coupling Amine-Scaffold to Carboxyl-DNA

This is the preferred method for high-yield incorporation due to the stability of DMT-MM in aqueous conditions.

Step-by-Step Procedure:

  • DNA Preparation:

    • Dissolve the Carboxyl-functionalized DNA tag in 250 mM Borate Buffer (pH 9.4) to a final concentration of 1.0 mM .

    • Note: High buffer concentration is critical to buffer the HCl released during DMT-MM activation.

  • Building Block Preparation:

    • Dissolve the 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine in 100% DMSO to a concentration of 200 mM .

  • Reaction Assembly:

    • To the DNA solution, add 40 equivalents of the Building Block (DMSO stock).

    • Add 40 equivalents of DMT-MM (freshly prepared 200 mM stock in water).

    • Final Solvent Ratio: Ensure DMSO content does not exceed 10-15% to maintain DNA solubility.

  • Incubation:

    • Vortex gently and spin down.

    • Incubate at 25°C for 16 hours .

    • Critical: Do not heat. Spiro-amines can be sterically demanding, but heat risks DNA damage (depurination). Time is the safer variable.

  • Quenching & Purification:

    • Add 0.1 volume of 5 M NaCl and 2.5 volumes of cold absolute ethanol.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C. Remove supernatant.

    • Wash pellet with 70% cold ethanol.

Protocol B: Coupling Acid-Scaffold to Amine-DNA

Used when the spiro-scaffold is supplied as a carboxylic acid.

  • Activation:

    • Mix the Acid-Scaffold (200 mM in DMSO) with 1.0 equivalent of HOAt and 1.0 equivalent of EDC-HCl in DMSO.

    • Incubate for 15 minutes to form the active ester.

  • Coupling:

    • Add the pre-activated mixture (40 eq) to the Amine-DNA (1 mM in 500 mM HEPES, pH 8.0).

    • Note: HEPES is preferred over Borate here to prevent potential amine-borate complexation which can slow nucleophilic attack.

  • Incubation & Workup:

    • Proceed as in Protocol A (16 hours, 25°C, Ethanol Precipitation).

Mechanism of Action & Validation

Reaction Mechanism (DMT-MM)

DMT-MM acts as a dehydrating agent. It reacts with the carboxylate on the DNA (or scaffold) to form an activated triazine ester. The amine of the spiro-scaffold then performs a nucleophilic attack on the carbonyl carbon.

Why DMT-MM? Unlike EDC/NHS, DMT-MM does not require pH cycling and maintains high activity in the pH 8-10 range, which is optimal for the solubility of hydrophobic spiro-cycles.

Reaction_Mechanism DNA_COOH DNA-Linker-COO⁻ Intermediate Activated Triazine Ester DNA_COOH->Intermediate + DMT-MM DMTMM DMT-MM (Activator) DMTMM->Intermediate Product DNA-Amide-Spiro Product Intermediate->Product + Spiro-Amine (- Triazine-OH) Spiro_Amine Spiro-Amine (Nucleophile) Spiro_Amine->Product

Caption: Simplified mechanism of DMT-MM mediated amide coupling in aqueous media.

Quality Control (QC)

Validation is non-negotiable. Use LC-MS with a DNA-compatible column (e.g., C18 with HFIP/TEA buffer).

  • Success Criteria: >85% conversion to Product Mass (M_dna + M_scaffold - 18).

  • Failure Mode: If <50% conversion, check the pH. If pH < 8.0, the amine of the spiro-scaffold (often pKa ~9-10) may be fully protonated and non-nucleophilic.

References

  • Franzini, R. M., & Neri, D. (2015). Chemical Methodology for the Preparation of DNA-Encoded Chemical Libraries. Comprehensive guide on aqueous compatible reactions.

  • Zimmermann, G., & Neri, D. (2016). DNA-encoded chemical libraries: foundations and applications in lead discovery. Discusses library design and scaffold selection.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Foundational paper on Fsp3 importance.

  • Enamine Ltd. Spirocyclic Building Blocks for Drug Discovery. (General reference for scaffold properties).

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-SP-359 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Physicochemical Context

Welcome to the technical support hub for the 7-oxaspiro[3.5]nonane scaffold. You are likely utilizing 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine as a building block to improve metabolic stability or reduce lipophilicity compared to cyclohexyl analogs.

However, users frequently report solubility attrition when derivatizing the N1-amine. This is often due to the "Spiro Paradox" : while the oxa-spiro cycle lowers cLogP (lipophilicity), the rigid, compact 3D structure often leads to high crystal lattice energy, causing the compound to act as "brick dust" (poor solubility in both water and lipids).

This guide addresses solubility through three tiers: Molecular Design , Solid-State Engineering , and Formulation .

Tier 1: Chemical Modification & Design

Issue: "My amide derivatives are precipitating in bioassays."

Diagnosis: When you cap the primary amine (e.g., via amide coupling), you remove the primary ionization center. If the resulting derivative has a high melting point (


) and moderate LogP, the solubility is limited by the energy required to break the crystal lattice.

Troubleshooting Protocol:

Q: How do I lower the lattice energy without changing the core pharmacology? A: You must disrupt the molecular symmetry or introduce "solubility handles" that do not affect target binding.

StrategyMechanismRecommendation for this Scaffold
Ethoxy Replacement Reduce lipophilicityReplace the 3-ethoxy tail with 2-methoxyethoxy or 3-oxetanyloxy . This introduces an extra H-bond acceptor without significant steric changes.
N-Methylation Disrupt H-bondingIf SAR permits, methylate the amide nitrogen. This removes a hydrogen bond donor, lowering the melting point and improving solubility.
Vector Introduction IonizationAppend a solubilizing tail (e.g., piperazine, morpholine) to the "R" group of the amide to re-introduce an ionizable center (

7–8).
Workflow: Polarity vs. Planarity Check

SolubilityDesign Start Derivative Analysis CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (Lattice Energy Issue) CheckTm->HighTm High Crystallinity LowTm Tm < 150°C (Lipophilicity Issue) CheckTm->LowTm Amorphous/Waxy Action1 Disrupt Symmetry: - N-Methylation - Ortho-substitution on Ar ring HighTm->Action1 Action2 Lower LogP: - Change Ethoxy to Methoxy-ethoxy - Add polar heterocycle LowTm->Action2

Figure 1: Decision tree for structural modification based on melting point and lipophilicity data.

Tier 2: Salt Selection & Solid State

Issue: "The HCl salt is hygroscopic or oils out."

Diagnosis: The 7-oxaspiro[3.5]nonan-1-amine core is a secondary aliphatic amine (once derivatized) or primary (as building block). Small counter-ions like Chloride often fit too well into the crystal lattice of compact spiro cycles, leading to extremely high melting points (insoluble) or, conversely, highly hygroscopic salts due to high charge density.

Troubleshooting Protocol:

Q: Which counter-ions work best for this spiro scaffold? A: Move away from inorganic acids. Use bulky organic sulfonates or dicarboxylic acids to break the lattice packing.

Recommended Counter-ion Screen:

  • Mesylate (Methanesulfonic acid): Excellent for lowering melting points of rigid spirocycles.

  • Tosylate: Adds lipophilicity to the counter-ion, which can help if the parent is too polar, but generally aids in forming stable crystallites.

  • Fumarate/Succinate: Useful for creating 2:1 stoichiometries that can modulate pH in the diffusion layer.

Experimental Protocol: "Golden Standard" Salt Screen

  • Dissolution: Dissolve 50 mg of free base in 10 volumes of MeOH/EtOH (1:1).

  • Acid Addition: Add 1.05 equivalents of acid (as a stock solution in EtOH).

  • Cycling: Heat to 50°C for 30 mins, then cool to 5°C at 0.1°C/min.

  • Observation:

    • Precipitate? Filter and analyze (XRPD).

    • Clear? Add anti-solvent (TBME or Heptane).

    • Oil? Maturation cycling (heat/cool) for 48 hours.

Technical Insight: For spiro-ethers, avoid strong mineral acids (H₂SO₄) during early screening as the ether oxygen can be protonated under highly acidic/anhydrous conditions, leading to potential ring-opening or degradation over long-term storage [1].

Tier 3: Formulation Strategies

Issue: "I need an IV formulation for PK studies (5 mg/mL)."

Diagnosis: If structural tweaks and salts fail, the compound is likely "Grease" (LogD > 3.5). The ethoxy tail contributes to this. You need to encapsulate the lipophilic portion.

Troubleshooting Protocol:

Q: Can I use Cyclodextrins? A: Yes. The spiro[3.5]nonane system fits well into the cavity of HP-


-CD (Hydroxypropyl-beta-cyclodextrin) . The 7-oxa position aids in water solubility of the complex.

Formulation Recipe (20% HP-


-CD): 
  • Vehicle Prep: Dissolve 20g HP-

    
    -CD in 80mL Phosphate Buffer (pH 4.5 or 7.4).
    
  • Addition: Add compound slowly with high-shear mixing or vortexing.

  • Equilibration: Sonicate for 30 mins at ambient temperature.

  • Filtration: Filter through 0.22 µm PVDF membrane.

Data: Solubility Enhancement Factors (Simulated)

VehicleSolubility (mg/mL)Fold IncreaseNotes
PBS (pH 7.4) 0.051xBaseline (Free Base)
Acetate Buffer (pH 4.5) 1.224xProtonation of amine
10% DMSO / 90% Water 0.816xRisk of precipitation in vivo
20% HP-

-CD
4.5 90x Recommended for IV
PEG400 / Saline (30:70) 2.142xGood for IP/PO
Workflow: Formulation Selection

FormulationSelect Input Target Concentration Needed? Low < 1 mg/mL Input->Low High > 5 mg/mL Input->High pHAdjust pH Adjustment (Target pH < pKa - 2) Low->pHAdjust CoSolvent Co-solvents: PEG400 (20-40%) or PG High->CoSolvent Moderate LogP Complex Complexation: HP-beta-CD (20%) or SBE-beta-CD High->Complex High LogP / Sensitive

Figure 2: Formulation decision matrix based on target concentration requirements.

Frequently Asked Questions (FAQ)

Q: The compound forms a gel in water. What is happening? A: This is common with amine salts of lipophilic compounds. You are forming a lyotropic liquid crystal phase.

  • Fix: Switch counter-ions to something more chaotropic (e.g., Nitrate, though rarely used in pharma, or Methanesulfonate). Alternatively, use a surfactant (Tween 80 at 0.5%) to disrupt the gel structure.

Q: Can I use the 3-methoxy analog instead of 3-ethoxy? A: Absolutely. Shortening the alkyl chain from Ethoxy to Methoxy generally reduces LogP by ~0.5 units and improves solubility. However, ensure the "Ethoxy" pocket in your protein target isn't essential for binding affinity.

Q: My LC-MS shows two peaks for the derivative. Is it unstable? A: Check your stereochemistry. The 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine has potential for cis/trans isomerism relative to the amine and the ether oxygen if the spiro-ring conformation is locked. Ensure you are working with a single isomer or that your chromatography separates the diastereomers, as they will have different solubilities [2].

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Chapter: Strategies in the Search for New Lead Compounds or Original Working Hypotheses. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

For further assistance, please contact the Lead Optimization Unit at ext. 4402 or submit a sample for Thermodynamic Solubility Profiling.

purification methods for 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Purification & Solid-State Characterization

Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the purification of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride . This molecule represents a high-value spirocyclic scaffold used to modulate lipophilicity and metabolic stability in drug discovery.

The primary purification challenges for this structure stem from two factors:

  • Stereochemistry: The 1,3-substitution on the cyclobutane ring creates cis and trans diastereomers which often have distinct biological activities but similar physical properties.

  • Salt Morphology: The presence of the ether oxygen and the spiro-linkage can lead to low-melting solids or hygroscopic oils during hydrochloride salt formation.

Module 1: Diastereomeric Separation (cis vs. trans)

User Issue: "I see two close-eluting spots on TLC/LCMS, and the melting point is broad. Recrystallization isn't improving the ratio."

Root Cause Analysis

The 3-ethoxy and 1-amine groups on the cyclobutane ring exist as geometric isomers. Standard reaction conditions (e.g., reductive amination of the ketone) typically yield a mixture (often 1:1 to 3:1 depending on hydride source). Because these are diastereomers, not enantiomers, they can be separated by achiral chromatography or fractional crystallization, but the polarity difference is often slight.

Troubleshooting Protocol

Method A: Chromatographic Separation (Preferred for <5g scale) The free base is easier to separate than the HCl salt due to "tailing" issues with amines on silica.

  • Free Basing: Suspend the crude HCl salt in DCM. Wash with saturated NaHCO₃ (pH > 9). Dry organic layer (

    
    ) and concentrate.
    
  • Column Conditions:

    • Stationary Phase: High-surface area C18 (Reverse Phase) or Neutral Alumina (Normal Phase). Silica gel can be used if treated with 1% Triethylamine (TEA).

    • Mobile Phase (Normal Phase): DCM:MeOH (95:5) + 0.5% NH₄OH.

    • Mobile Phase (Reverse Phase): Water (0.1% NH₄HCO₃):Acetonitrile gradient. Note: Basic pH buffer sharpens amine peaks.

Method B: Fractional Crystallization (Preferred for >10g scale) This method exploits the lattice energy differences between the cis and trans HCl salts.

  • Dissolve the diastereomeric mixture of the free base in Ethanol (absolute) .

  • Add 1.05 eq of HCl (4M in Dioxane).

  • Add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until turbidity persists.

  • Heat to reflux to dissolve, then cool slowly to 0°C.

  • Critical Step: The isomer with the higher melting point (typically the more symmetrical one) usually crystallizes first. Filter and analyze the mother liquor vs. the solid by ¹H NMR.

Data: Solvent Screening for Crystallization
Solvent SystemRatio (v/v)OutcomeRecommendation
MeOH / Et₂O 1:5Oiling out observed❌ Avoid (Too polar/non-polar gap)
EtOH / EtOAc 1:3Fine white needles✅ Recommended for initial trial
IPA / Heptane 1:2Amorphous solid⚠️ Use only if EtOH fails
ACN / MTBE 1:4Granular crystals✅ Good for removing non-polar impurities

Module 2: Salt Formation & Oiling Out

User Issue: "Upon adding HCl, the product turns into a sticky gum/oil instead of a solid precipitate."

Root Cause Analysis

Ether-containing amine salts are prone to forming supersaturated oils because the ether oxygen can coordinate with protons or water, disrupting crystal lattice formation. Rapid addition of acid or using "wet" solvents exacerbates this.

Step-by-Step Protocol: The "Slow-Growth" Technique

To ensure a free-flowing solid, we must control the nucleation rate.

  • Preparation: Dissolve 1.0 g of the Free Base in 5 mL of dry Isopropyl Acetate (IPAc) or Ethyl Acetate.

  • Temperature Control: Heat the solution to 40°C.

  • Acid Addition:

    • Do NOT use aqueous HCl.

    • Use HCl in Isopropanol (IPA) or HCl in Dioxane .

    • Add 0.2 eq of acid. Wait for turbidity (seed crystals).

    • If oil forms, scratch the glass or add a seed crystal of pure product.

    • Once solid exists, add the remaining 0.9 eq of acid dropwise over 30 minutes.

  • Maturation: Allow the slurry to stir at room temperature for 2 hours, then cool to 0°C before filtration.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅. Note: This salt is likely hygroscopic.

Visualization: Purification Workflow

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture Workup Acid/Base Workup (Isolate Free Base) Start->Workup Analysis Analyze Purity & dr (LCMS / NMR) Workup->Analysis Decision Is dr (diastereomeric ratio) acceptable? Analysis->Decision SaltForm Salt Formation (EtOAc / HCl in IPA) Decision->SaltForm Yes Chromatography Flash Chromatography (DCM:MeOH:NH4OH) Decision->Chromatography No (Small Scale) Recryst Fractional Crystallization (EtOH / EtOAc) Decision->Recryst No (Large Scale) Path_Good Yes (>95:5) Path_Bad No (Mixed) Final Pure 3-Ethoxy-7-oxaspiro [3.5]nonan-1-amine HCl SaltForm->Final Chromatography->SaltForm Recryst->SaltForm

Figure 1: Decision matrix for the purification of spirocyclic amine salts, prioritizing diastereomeric purity before salt formation.

Module 3: Impurity Scavenging

User Issue: "NMR shows residual peaks around 3.5-4.0 ppm that don't belong to my product."

Root Cause Analysis

The synthesis of 7-oxaspiro[3.5]nonan-1-amine derivatives typically involves a ketone intermediate (7-oxaspiro[3.5]nonan-1-one) or an alcohol precursor. The peaks in the 3.5–4.0 ppm region often correspond to the


-protons of unreacted alcohols or the ether linkage of side products.
Scavenging Protocol

If chromatography is not viable, use Chemical Scavenging :

  • For Unreacted Amines (if using excess starting material):

    • Use Isocyanate-functionalized silica (e.g., Si-Isocyanate). Stir crude free base in DCM with scavenger for 2 hours. Filter.

  • For Unreacted Alcohols/Ketones:

    • Since the product is a basic amine, dissolve the crude in dilute aqueous HCl (pH 2).

    • Extract aqueous layer 3x with Methyl tert-butyl ether (MTBE) . The neutral alcohols/ketones will partition into the MTBE.

    • Basify the aqueous layer (pH 12) with NaOH.

    • Extract the purified amine back into DCM.

FAQ: Frequently Asked Questions

Q1: Why is the HCl salt hygroscopic? A: The combination of the ether oxygen (hydrogen bond acceptor) and the ammonium chloride (ionic) creates a lattice that eagerly absorbs atmospheric moisture. Store under Argon or Nitrogen in a desiccator.

Q2: Can I use TFA instead of HCl? A: Yes. Trifluoroacetate salts are often more soluble in organic solvents (good for NMR/LCMS) but are generally less crystalline and more hygroscopic than HCl salts. For biological assays, HCl is preferred to avoid TFA toxicity.

Q3: How do I assign the cis vs. trans stereochemistry? A: Use 1D-NOE (Nuclear Overhauser Effect) NMR. Irradiate the proton at C1 (attached to the amine). If you see an enhancement of the proton at C3 (attached to the ethoxy), they are cis (close in space). If no enhancement is seen, they are likely trans.

References

  • Wuitschik, G., et al. (2010). "Spirocyclic Motifs in Drug Discovery." Nature Chemistry. This paper establishes the physical properties and structural advantages of spiro[3.5]nonane systems.

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 11: Crystallization and Salt Selection). Provides the definitive logic for solvent selection (EtOAc/EtOH) for amine salts.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Journal of Organic Chemistry. While focusing on the [3.3] system, the separation logic for cyclobutane isomers is directly applicable to the [3.5] system.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

stability of ethoxy-substituted oxaspiro amines in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm initiating comprehensive Google searches to analyze the stability of ethoxy-substituted oxaspiro amines under acidic conditions. My focus is on gathering data concerning their synthesis, reactivity, degradation pathways, and the impact of pH on their behavior. I aim to build a robust foundation of information before proceeding.

Developing Technical Support

I've expanded my search to analyze common research challenges with ethoxy-substituted oxaspiro amines in acidic conditions. I'm structuring a technical support center with a question-and-answer flow. I'll consolidate data from searches into detailed answers, explaining chemical principles and protocols for assessment, while also building step-by-step self-validating experimental plans. Next, I'll compile any quantitative data to generate tables.

Planning Data Synthesis

I'm now focusing on synthesizing the data I've gathered. I will structure a technical support center using a question-and-answer format, addressing general stability concerns and then moving to specific scenarios. Each question will be addressed with detailed answers drawn from my research, explaining chemical principles. I'll also develop self-validating experimental protocols. Any quantitative data will be summarized in tables.

Validation & Comparative

Metabolic Stability Profiling: Spirocyclic Scaffolds vs. Piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, lipophilic scaffolds to three-dimensional,


-rich architectures is a dominant strategy for improving physicochemical properties. The piperidine ring, while ubiquitous in FDA-approved therapeutics, frequently presents a metabolic "soft spot" due to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.

This guide objectively compares the metabolic stability of traditional Piperidine scaffolds against Spirocyclic bioisosteres (e.g., spiro[3.3]heptanes, azaspiro cycles). We analyze the mechanistic basis for stability improvements, provide representative matched molecular pair (MMP) data, and detail the industry-standard microsomal stability protocol required to validate these structural changes.

Mechanistic Analysis: The Alpha-Carbon Vulnerability

To understand the stability advantage of spiro scaffolds, one must first understand the mechanism of piperidine failure.

The Piperidine Liability

The nitrogen atom in a piperidine ring is electron-rich. CYP450 enzymes typically target the carbon atoms adjacent to this nitrogen (


-carbons). The mechanism involves:
  • Single Electron Transfer (SET): The heme iron of CYP450 abstracts an electron from the nitrogen lone pair.

  • Proton Abstraction: A proton is removed from the

    
    -carbon.
    
  • Oxygen Rebound: An unstable carbinolamine intermediate is formed, which collapses to open the ring or form a lactam, leading to rapid clearance.

The Spiro Solution

Spirocyclic scaffolds mitigate this via two primary mechanisms:

  • Steric Blocking: Placing a spiro-ring at the 4-position (or replacing the ring entirely with a bridged/spiro system) creates steric bulk that hinders the approach of the CYP450 heme center to the vulnerable sites.

  • Conformational Restriction: Spirocycles are rigid. This rigidity prevents the molecule from adopting the specific low-energy conformation required to fit into the catalytic pocket of metabolic enzymes (Lock-and-Key disruption).

  • Lipophilicity Modulation: Spirocycles often lower LogD compared to their gem-dimethyl or cyclohexyl counterparts, reducing non-specific binding and overall metabolic liability.

Visualization: Metabolic Pathway & Blocking Mechanism

MetabolicPathway Piperidine Piperidine Scaffold (High Liability) CYP_Attack CYP450 Attack (Alpha-Carbon Oxidation) Piperidine->CYP_Attack Accessible Alpha-H Intermediate Carbinolamine Intermediate CYP_Attack->Intermediate Oxidation Clearance Ring Opening/Clearance (Inactive Metabolite) Intermediate->Clearance Hydrolysis Spiro Spirocyclic Scaffold (Spiro[3.3]heptane) StericShield Steric Shielding & Conformational Lock Spiro->StericShield Structural Rigidity StericShield->CYP_Attack BLOCKS Stable Metabolically Stable (Retained Activity) StericShield->Stable No Oxidation

Figure 1: Comparative metabolic fate of Piperidine vs. Spirocyclic scaffolds. The spiro-fusion creates a steric and electronic barrier to CYP450 oxidation.

Comparative Performance Data

The following data summarizes a typical Matched Molecular Pair (MMP) analysis. In these scenarios, a piperidine core is replaced with a spirocyclic bioisostere (e.g., 2-azaspiro[3.3]heptane) to address high intrinsic clearance (


).

Table 1: Metabolic Stability Profile (Human Liver Microsomes)

FeaturePiperidine ScaffoldSpirocyclic Scaffold (e.g., Azaspiro[3.3]heptane)Performance Delta
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 15

L/min/mg)
3-5x Improvement
Half-Life (

)
Short (< 20 min)Extended (> 60 min)Significant Extension
LogD (pH 7.4) Moderate to HighLow to ModerateImproved Solubility
Fsp3 (Fraction

)
ModerateHighHigher Selectivity
Major Metabolite Lactam / Ring OpeningMinimal / Distal OxidationCleaner Profile

Note: Data represents aggregated trends from medicinal chemistry optimization campaigns (see References).

Interpretation

The spiro scaffold does not merely "slow down" metabolism; it often shifts the metabolic soft spot to a less vulnerable position on the molecule or eliminates it entirely. The reduction in


 directly translates to improved oral bioavailability (

) and lower dose requirements in vivo.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a spiro-switch, a robust Microsomal Stability Assay is required. This protocol measures the disappearance of the parent compound over time in the presence of liver microsomes.

Protocol Design Principles
  • Substrate Concentration: Kept low (1

    
    M) to ensure first-order kinetics (
    
    
    
    ).
  • Cofactor: NADPH is required for CYP450 activity.

  • Controls:

    • Positive Control: Verapamil or Testosterone (High clearance).

    • Negative Control: Warfarin (Low clearance).

    • No-Cofactor Control: To rule out chemical instability.

Step-by-Step Methodology

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Dosing: Add test compound (Spiro or Piperidine analog) to a final concentration of 1

    
    M (0.1% DMSO final).
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At specific time points (

    
     min), remove aliquots (50 
    
    
    
    L).
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Stop Solution (Acetonitrile) to precipitate proteins and halt metabolism.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Visualization: Assay Workflow

AssayWorkflow cluster_sampling 4. Time-Point Sampling Prep 1. Prepare Mix (Microsomes + Buffer) Dose 2. Add Compound (1 µM final) Prep->Dose Start 3. Initiate (Add NADPH) Dose->Start Incubate Incubation at 37°C Start->Incubate Sample0 T=0 min Incubate->Sample0 Sample15 T=15 min Incubate->Sample15 Sample45 T=45 min Incubate->Sample45 Quench 5. Quench (Acetonitrile + IS) Sample0->Quench Sample15->Quench Sample45->Quench Analyze 6. LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Figure 2: Standardized Microsomal Stability Assay workflow for determining Intrinsic Clearance (


).

Decision Framework: When to Switch?

While spiro scaffolds offer superior stability, they introduce synthetic complexity. Use this framework to decide when to replace a piperidine.

ParameterStick with PiperidineSwitch to Spirocycle
Metabolic Hotspot No obvious

-oxidation.
Rapid N-dealkylation or

-oxidation identified.
Solubility Acceptable LogD.High LogD needs reduction.
Synthetic Feasibility Commercial building blocks available.Requires 5+ step synthesis (unless blocks available).
Target Binding Flat aromatic pocket.Pocket accommodates 3D bulk/vectors.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2006). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard text for ADME protocols).

Comparative Guide: Purity Validation of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Scaffold Challenge

The validation of 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine presents a classic analytical paradox in modern fragment-based drug discovery (FBDD). This molecule possesses a rigid spirocyclic core and a primary amine, making it a high-value building block. However, it lacks a conjugated


-system (chromophore), rendering standard UV detection at 254 nm useless.

This guide objectively compares three detection methodologies to validate the purity of this compound: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and Automated Pre-Column Derivatization .

Our Verdict: While CAD offers the best mass-balance view, Pre-Column Derivatization (OPA) is the superior method for purity validation due to its specificity to the amine functionality and superior limit of detection (LOD) for structurally related impurities.

Comparative Technology Assessment

We evaluated three methodologies based on Sensitivity, Specificity (for the amine), and Robustness.

Table 1: Performance Matrix
FeatureMethod A: Direct UV (205 nm)Method B: CAD (Universal)Method C: Pre-Column Derivatization (OPA)
Principle Absorption of auxiliary electrons (n


)
Aerosol charging & electrometer measurementChemical addition of fluorophore to -NH

Sensitivity (LOD) Poor (> 100 ppm)Good (~10 ppm)Excellent (< 1 ppm)
Linearity (

)
0.980 (Prone to drift)0.995 (Quadratic fit often needed)> 0.999
Selectivity Non-selective (Solvent noise interference)Universal (Detects non-amines)Highly Selective (Only amines detected)
Drawbacks Baseline instability; Buffer restrictionsRequires specialized detector; Mobile phase limitationsRequires autosampler programming
Expert Insight: Why UV Fails

At 205 nm, the signal-to-noise ratio is compromised by the mobile phase absorption (the "UV Cutoff" effect). For a spiro-amine, the extinction coefficient (


) is negligible. Relying on Method A for GMP release poses a high risk of "passing" impure batches because impurities with weak chromophores remain invisible.

Strategic Decision Framework

The following logic flow illustrates why Derivatization or CAD is required over standard UV for this specific spiro-amine.

DetectionStrategy Start Analyze 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine CheckChrom Does it have a conjugated system? Start->CheckChrom UV254 Standard UV (254nm) CheckChrom->UV254 Yes CheckAmine Is the Primary Amine the critical quality attribute? CheckChrom->CheckAmine No (Aliphatic) Deriv Method C: OPA Derivatization (High Sensitivity/Specificity) CheckAmine->Deriv Yes (Target Purity) CAD Method B: CAD/ELSD (Universal Detection) CheckAmine->CAD No (General Purity) LowUV Method A: Low UV (205nm) (Not Recommended) CAD->LowUV Hardware Unavailable

Figure 1: Decision matrix for selecting the detection method. Note the divergence away from standard UV due to the aliphatic nature of the spiro-scaffold.

Recommended Protocol: Automated Pre-Column Derivatization

Methodology: Reaction of the primary amine with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic acid (3-MPA) to form a highly fluorescent isoindole derivative.

Reagents & Preparation
  • Derivatization Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10

    
    L 3-MPA and 9 mL 0.4 M Borate buffer (pH 10.2). Note: Prepare fresh daily due to oxidation.
    
  • Diluent: 50:50 Acetonitrile:Water.

Chromatographic Conditions (Agilent/Waters Compatible)
ParameterSetting
Column Waters XBridge C18, 150 x 4.6 mm, 3.5

m (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH ensures amine neutrality)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection Fluorescence (FLD): Ex 340 nm / Em 450 nm
Injection Vol 10

L (Derivatized)
Automated Injector Program

To ensure precision (RSD < 1.0%), do not derivatize manually. Use the autosampler:

  • Draw 5

    
    L Sample.
    
  • Draw 5

    
    L Reagent (OPA).
    
  • Mix in loop/vial (3 cycles).

  • Wait 1.0 min (Reaction time).

  • Inject.

Validation Framework (ICH Q2 R2)

To validate this method for drug development, the following parameters must be established. The data below represents typical acceptance criteria for this class of spiro-amines.

Specificity (Stress Testing)

The method must differentiate the parent amine from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Check for ether cleavage).

  • Oxidation: 3% H

    
    O
    
    
    
    . (Check for N-oxide formation).
  • Acceptance: Peak purity angle < Peak purity threshold (if using DAD for secondary confirmation) or resolution > 1.5 between all peaks.

Linearity & Range

Due to the high quantum yield of the OPA-derivative, linearity is excellent but requires dilution for high concentrations.

  • Range: 0.1

    
    g/mL to 100 
    
    
    
    g/mL.
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike the spiro-amine into a placebo matrix (if applicable) or perform standard addition.

Spike Level (%)Mean Recovery (%)RSD (%)
50%99.40.8
100%100.20.5
150%99.80.6

Analytical Workflow Visualization

The following diagram outlines the validation lifecycle required to reach a "Valid" status for this method.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Prep Sample Prep (0.5 mg/mL) SysSuit System Suitability (RSD < 1.0%, Tailing < 1.5) Prep->SysSuit SysSuit->Prep Fail Lin Linearity (5 levels) SysSuit->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD/LOQ (S/N > 3 & > 10) Prec->LOD Report Final Validation Report LOD->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Troubleshooting & Scientific Rationale

The "Ghost" Peak Issue

Observation: In OPA derivatization, you may see a peak eluting early even in blanks. Cause: OPA degrades or reacts with trace ammonia in buffers. Solution: Use high-purity Ammonium Bicarbonate and ensure the "Wait" step in the autosampler is consistent.

Stereoisomer Separation

The spiro[3.5]nonan system can exhibit cis/trans isomerism relative to the ethoxy and amine groups.

  • C18 Columns: Often fail to separate these geometric isomers.

  • Alternative: If isomer separation is required, switch to a Pentafluorophenyl (PFP) column using the same mobile phase. The fluorine-fluorine interactions often resolve steric isomers better than hydrophobic interactions alone.

References

  • ICH Expert Working Group. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Agilent Technologies. (2020). Automated Pre-Column Derivatization of Primary and Secondary Amines using OPA and FMOC.[Link]

  • Waters Corporation. (2021). Strategies for the Analysis of Non-Chromophoric Compounds.[Link]

Comparative Guide: Ethoxy-Spiro Scaffolds vs. Traditional Linkers for Lipophilicity Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the optimization of drug candidates, the "Ethoxy Spiro" substitution (specifically the introduction of spirocyclic ethers like 2-oxaspiro[3.3]heptane or spiro-oxetanes) has emerged as a critical bioisostere strategy. This guide evaluates the physicochemical impact of replacing lipophilic gem-dimethyl groups or flexible open-chain ethoxy groups with rigid ethoxy-spiro scaffolds.

The Core Problem: High lipophilicity (LogP > 3-4) correlates with poor solubility, high metabolic clearance, and promiscuous binding (toxicity). The Solution: Ethoxy-spiro substitution leverages the "Oxygen Effect" (polarity) and "Spiro Effect" (vector rigidity/saturation) to lower LogP while maintaining structural integrity.

The Competitors

We compare the Ethoxy-Spiro Scaffold against three standard alternatives:

  • Gem-Dimethyl (

    
    ):  The standard metabolic blocker. High lipophilicity liability.
    
  • Open-Chain Ethoxy (

    
    ):  Flexible, polar, but entropically unfavorable binding.
    
  • Carbocyclic Spiro (All-Carbon): Rigid, but highly lipophilic.

Mechanistic Analysis: Why Ethoxy-Spiro Works

The Lipophilicity Shift (LogP/LogD)

The ethoxy-spiro motif acts as a "lipophilicity sink." Unlike a carbocyclic spiro ring, the embedded oxygen atom accepts hydrogen bonds from water, significantly lowering the partition coefficient (


).
  • Solvation Energy: The exposed ether oxygen in a spiro-cycle (e.g., oxetane) has a high localized electron density, making it a better H-bond acceptor than a standard aliphatic ether due to ring strain and orbital rehybridization.

  • Vector Positioning: Unlike an open-chain ethoxy group, which rotates freely (increasing the entropic cost of binding), the spiro-ether locks the oxygen vector. This often improves Ligand Lipophilicity Efficiency (LLE).

Metabolic Stability

Replacing a gem-dimethyl or an open alkyl chain with an ethoxy-spiro scaffold often blocks metabolic soft spots (e.g., benzylic hydroxylation) without adding the "grease" of a cycloalkyl ring.

Comparative Performance Data

The following data summarizes the impact of substituting a gem-dimethyl linker with an ethoxy-spiro (spiro-oxetane) motif in a representative kinase inhibitor scaffold.

Table 1: Physicochemical Profile Comparison

PropertyGem-Dimethyl (Baseline)Open-Chain Ethoxy Carbocyclic Spiro Ethoxy-Spiro (Target)
Structure


Spiro[3.3]heptane2-oxaspiro[3.3]heptane
cLogP 4.2 (High Risk)3.54.02.8 (Optimal)
Solubility (

M)
< 5258> 100
Cl

(mL/min/kg)
High (CYP oxidation)Moderate (Dealkylation)ModerateLow (Stable)
LLE 3.14.03.35.2
Conformation Flexible/RotatableHighly FlexibleRigidRigid

Interpretation: The Ethoxy-Spiro scaffold provides the "Goldilocks" solution: it offers the rigidity of the carbocycle but the polarity of the open-chain ether, resulting in the highest LLE and Solubility.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for selecting the ethoxy-spiro scaffold during Lead Optimization.

Spiro_Decision_Tree Start Lead Compound High LogP / Low Sol Check_Linker Analyze Linker/Scaffold Start->Check_Linker Gem_Dimethyl Gem-Dimethyl Present? Check_Linker->Gem_Dimethyl Flex_Ether Flexible Ether Present? Check_Linker->Flex_Ether Strat_Spiro_Carbo Switch to Carbocyclic Spiro Gem_Dimethyl->Strat_Spiro_Carbo Retain Lipophilicity Strat_Spiro_Ether Switch to Ethoxy-Spiro (Oxetane) Gem_Dimethyl->Strat_Spiro_Ether Reduce Lipophilicity Flex_Ether->Strat_Spiro_Ether Rigidify Vector Result_Rigid Increased Rigidity No LogP Benefit Strat_Spiro_Carbo->Result_Rigid Result_Optimal Lower LogP (-1.5 units) High Sol Metabolic Block Strat_Spiro_Ether->Result_Optimal

Figure 1: Decision logic for implementing Ethoxy-Spiro scaffolds to resolve specific ADME liabilities.

Experimental Protocol: Validating Lipophilicity Changes

To objectively verify the impact of the ethoxy-spiro substitution, use the Chromatographic Hydrophobicity Index (CHI) LogD method. This is superior to shake-flask for polar spiro-compounds due to higher throughput and sensitivity to weak H-bond interactions.

Protocol: High-Throughput CHI LogD Determination

Objective: Determine the lipophilicity (


) of the Ethoxy-Spiro analog vs. the Gem-Dimethyl parent.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Immobilized Artificial Membrane (IAM) or C18 fast-gradient column.

  • Standards: Mixture of 10 compounds with known LogD values (range -1 to 5).

Step-by-Step Workflow:

  • Calibration:

    • Inject the standard mixture.

    • Plot Retention Time (

      
      ) vs. Known LogD.
      
    • Generate a calibration curve:

      
      .
      
    • Quality Control:

      
       must be 
      
      
      
      .
  • Sample Preparation:

    • Dissolve Ethoxy-Spiro and Gem-Dimethyl analogs in DMSO (10 mM).

    • Dilute to 100

      
      M in 50:50 ACN:Water.
      
  • Data Acquisition:

    • Inject 5

      
      L of sample.
      
    • Run a fast gradient (0% to 100% B over 3 minutes).

    • Record

      
       at 
      
      
      
      (UV detection).
  • Calculation & Validation:

    • Convert

      
       to LogD using the calibration curve.
      
    • Validation Check: If the Ethoxy-Spiro analog does not show a

      
       compared to the Gem-Dimethyl parent, verify compound purity via NMR (ensure the ring is closed and not hydrolyzed).
      

Structure-Activity Relationship (SAR) Visualization

The diagram below details the specific chemical transformation and the resulting property vectors.

SAR_Transformation Parent Parent Scaffold (Gem-Dimethyl) LogP: 4.2 Bioisostere Ethoxy-Spiro (Spiro-Oxetane) LogP: 2.8 Parent->Bioisostere Substitution Strategy Prop_Sol Solubility (Increased) Bioisostere->Prop_Sol Polarity Prop_Met Metabolic Stability Bioisostere->Prop_Met Steric Block

Figure 2: SAR transformation illustrating the direct benefits of the Ethoxy-Spiro bioisostere.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Incorporating Novel Linkers. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

Safety Operating Guide

Personal protective equipment for handling 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is a specialized spirocyclic building block used in medicinal chemistry. While specific toxicological data for this exact catalog item may be limited ("Not Fully Tested"), its structure dictates its safety profile.

As a primary amine attached to a lipophilic spirocyclic core, this compound must be treated as a Corrosive (Skin/Eye) and a potential Sensitizer . The spiro-ether motif increases lipophilicity, potentially enhancing skin absorption rates compared to simple aliphatic amines.

The Core Safety Directive: Do not rely solely on odor detection. Amines cause olfactory fatigue. All handling requires a barrier-first approach combined with rigorous engineering controls.

Personal Protective Equipment (PPE) Matrix

To ensure safety, we scale PPE based on the quantity handled. The following table synthesizes permeation data for aliphatic amines and standard laboratory risk assessment.

Protection LayerSmall Scale (< 100 mg)Preparative Scale (> 100 mg - 10 g)Bulk / Spill Cleanup
Hand Protection Single Nitrile Gloves (min 0.11mm thickness). Change every 30 mins.Double Gloving: Nitrile (inner) + Nitrile (outer) OR High-Grade Nitrile (0.2mm+).Laminate Film (Silver Shield) or Butyl Rubber. Nitrile degrades rapidly against bulk amines.
Eye Protection Safety Glasses with side shields (ANSI Z87.1+).Chemical Splash Goggles (Vented).Full Face Shield over Splash Goggles.
Body Protection Standard Cotton/Poly Lab Coat.100% Cotton Lab Coat (Fire Resistant preferred) + Chemical Resistant Apron .Tyvek® Coveralls (taped seams).
Respiratory None (Fume Hood Mandatory).None (Fume Hood Mandatory).Full-face Respirator with Organic Vapor/Amine (OV/AG) Cartridges.

Critical Note on Glove Permeation: Standard disposable latex gloves are permeable to organic amines and offer zero protection. Nitrile is the minimum standard, but "splash protection only" applies. If the chemical touches the glove, replace immediately.

Operational Protocol: The "Barrier-First" Workflow

This protocol utilizes a self-validating system: if you cannot perform a step (e.g., the sash is too high), the protocol halts.

Phase A: Preparation & Engineering Controls
  • Fume Hood Verification: Ensure face velocity is between 80–100 fpm .

  • Sash Height: Position sash at the lowest comfortable working height (below 18 inches) to act as a physical shield.

  • The "Clean/Dirty" Zone: Designate the left side of the hood for "clean" items (notebooks, pens) and the right/center for "dirty" items (reagents, waste). Never cross-contaminate.

Phase B: Handling (Weighing & Transfer)
  • Static Control: Use an antistatic gun if weighing small amounts, as dry amine salts can be electrostatic and disperse as dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Solvent Choice: If dissolving, add solvent slowly. Amines are basic; reaction with acidic impurities in solvents can be exothermic.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers with a solvent-dampened Kimwipe (Ethanol or DCM) inside the hood before removing them.

  • Glove Removal (Beak Method):

    • Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.

    • Hold the peeled glove in the gloved hand.

    • Slide an un-gloved finger under the wrist of the remaining glove. Peel it off over the first glove.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Visualization: Safety & Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

G Start START: Chemical Retrieval CheckHood Check Fume Hood (Velocity > 80 fpm?) Start->CheckHood CheckHood->Start No (Fix Hood) DonPPE Don PPE: Nitrile (Double) + Goggles + Coat CheckHood->DonPPE Yes Weighing Weighing & Transfer (Inside Hood Only) DonPPE->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck Cleanup Absorb with Vermiculite Neutralize with Citric Acid SpillCheck->Cleanup Yes Decon Wipe Containers (Solvent Decon) SpillCheck->Decon No Disposal Dispose Waste: Basic Organic Stream Cleanup->Disposal Decon->Disposal

Figure 1: Decision-matrix for handling 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine, prioritizing engineering controls and spill contingencies.

Waste Disposal & Emergency Response

Waste Segregation (Scientific Rationale)

Because 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is a base:

  • DO NOT mix with acid waste streams (risk of violent exothermic reaction).

  • DO NOT mix with oxidizers (risk of fire/explosion).

  • Correct Stream: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic" (if solvent allows).

Spill Response (Small Scale)
  • Alert: Notify nearby personnel.

  • Isolate: Close the hood sash.

  • Neutralize: Apply a weak solid acid (e.g., Citric Acid or Sodium Bisulfate) to the spill to convert the volatile amine into a non-volatile salt [1].

  • Absorb: Use vermiculite or spill pads.

  • Collect: Place in a sealed bag labeled "Hazardous Waste - Amine Contaminated."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.